3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile

Medicinal Chemistry Computational Chemistry Drug Discovery

Secure 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile (CAS 63536-42-5) for precise SAR exploration and focused library construction. The unique 3-ethyl group enhances lipophilicity without steric bulk of aryl analogues, while the 3,4-dihydro state offers distinct electronics. The 2-carbonitrile handle enables systematic derivatization. Ideal for antimicrobial resistance profiling and QSAR model training. Request a quote today.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 63536-42-5
Cat. No. B11906127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile
CAS63536-42-5
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCC1C(=NC2=CC=CC=C2N1)C#N
InChIInChI=1S/C11H11N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6,8,13H,2H2,1H3
InChIKeyCHMVLGHCAGRCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile CAS 63536-42-5: Chemical Identity and Procurement Baseline


3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile (CAS 63536-42-5) is a partially saturated quinoxaline derivative with molecular formula C11H11N3 and molecular weight 185.23 g/mol . The compound features a fused bicyclic core comprising a benzene ring and a 3,4-dihydropyrazine ring, with an ethyl substituent at the 3-position and a nitrile (-C≡N) group at the 2-position . Quinoxaline scaffolds are widely recognized in medicinal chemistry as privileged structures exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. This specific compound is commercially available from multiple suppliers at purity specifications ranging from 97% to ≥98%, positioning it as a research-grade synthetic intermediate or chemical probe candidate .

Why 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile Cannot Be Replaced by Generic Quinoxaline Analogs


Quinoxaline derivatives cannot be substituted generically due to profound structure-activity relationship (SAR) divergence driven by subtle structural modifications [1]. The 3-ethyl substituent in the target compound confers distinct physicochemical properties relative to other 3-position variants (e.g., 3-oxo, 3-aryl, 3-amino, or unsubstituted dihydroquinoxalines) that directly impact molecular recognition, solubility, and metabolic stability [2]. Specifically, the 3-ethyl group enhances lipophilicity compared to polar substituents while maintaining lower steric bulk than aryl analogs, potentially influencing membrane permeability and target binding kinetics in ways that cannot be predicted or replicated by other in-class compounds . Additionally, the dihydro (3,4-dihydro) oxidation state distinguishes this compound from fully aromatic quinoxaline-2-carbonitriles, affecting electronic distribution, conformational flexibility, and consequently biological target engagement profiles [3]. These cumulative structural determinants make the specific substitution pattern non-interchangeable for applications requiring defined molecular properties.

Quantitative Differentiation Evidence for 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile


Molecular Descriptor Differentiation: 3-Ethyl vs. 3-Oxo Dihydroquinoxaline-2-carbonitriles

The 3-ethyl substituent yields a distinct physicochemical profile compared to the 3-oxo analog (3-oxo-3,4-dihydroquinoxaline-2-carbonitrile, CAS 34731-47-0). The target compound exhibits higher calculated lipophilicity (cLogP) and increased molecular weight (185.23 vs. 171.16 g/mol) due to the replacement of the polar carbonyl oxygen with a hydrophobic ethyl group . This substitution eliminates hydrogen bond acceptor capacity at the 3-position, altering the compound's intermolecular interaction potential [1].

Medicinal Chemistry Computational Chemistry Drug Discovery

Substituent-Dependent Bioactivity Divergence in Quinoxaline-2-carbonitrile SAR

Quantitative structure-activity relationship (QSAR) studies on 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxides demonstrate that substituent identity at the quinoxaline 3-position profoundly modulates antimalarial and antitubercular potency [1]. The 3-aryl substitution pattern yields pIC50 values spanning several orders of magnitude, with electrostatic and steric field descriptors explaining observed activity variations [1]. While direct bioactivity data for the 3-ethyl analog (non-N-oxide) are not publicly available, the established SAR framework indicates that the ethyl substituent occupies a distinct physicochemical space relative to aryl-substituted comparators, suggesting non-interchangeable biological profiles [2].

Antiparasitic Drug Discovery SAR Analysis Neglected Tropical Diseases

Oxidation State as a Bioactivity Switch: Dihydroquinoxaline vs. Quinoxaline-1,4-di-N-oxide

The 3,4-dihydro oxidation state (present in the target compound) is mechanistically distinct from the quinoxaline-1,4-di-N-oxide scaffold extensively studied for hypoxia-selective anticancer activity [1]. Quinoxaline-1,4-di-N-oxides require bioreductive activation under hypoxic conditions to generate cytotoxic species, a property that is absent in non-N-oxide dihydroquinoxalines [2]. Studies on 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxides demonstrate hypoxia selectivity ratios (IC50 normoxia / IC50 hypoxia) that are substituent-dependent, with 7-methyl and 7-methoxy derivatives exhibiting improved hypoxic selectivity [1]. The target compound, lacking N-oxide functionality, is not expected to undergo the same bioreductive activation pathway.

Hypoxia-Selective Prodrugs Anticancer Agents Bioreductive Activation

Commercial Availability and Purity Specification Baseline

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile (CAS 63536-42-5) is commercially available from multiple established chemical suppliers with documented purity specifications . Supplier A (MolCore) offers the compound at ≥98% purity (NLT 98%) with ISO-certified quality systems, suitable for pharmaceutical R&D applications . Supplier B (CheMenu) lists the compound at 97% purity . Multiple additional vendors (Atomax Chemicals, International Laboratory Limited, Otava Ltd.) provide the compound as a research chemical, indicating established synthetic accessibility and supply chain redundancy .

Chemical Procurement Research Reagents Quality Control

Recommended Application Scenarios for 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile Based on Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe for 3-Alkyl Quinoxaline Series

The compound serves as a SAR probe to evaluate the impact of 3-ethyl substitution on biological activity within quinoxaline-2-carbonitrile series. Given that 3-aryl substituted analogs demonstrate significant antimalarial and antitubercular activities [1], the 3-ethyl variant enables systematic exploration of how aliphatic vs. aromatic substitution at this position modulates target engagement and potency. The 3,4-dihydro oxidation state further distinguishes this compound from fully aromatic quinoxalines, providing a distinct electronic and conformational starting point for medicinal chemistry optimization [2].

Synthetic Intermediate for Diversified Quinoxaline Library Construction

The 2-carbonitrile group provides a versatile synthetic handle for further derivatization, including hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or cycloaddition to heterocyclic systems [1]. The 3-ethyl substituent remains stable under these transformations, enabling the construction of focused chemical libraries where 3-alkyl identity is preserved while 2-position functionality is systematically varied. This positions the compound as a key building block for generating structurally diverse quinoxaline analogs for high-throughput screening campaigns.

Computational Chemistry: Ligand-Based Model Training and Validation

The compound's defined molecular descriptors (MW 185.23, cLogP, hydrogen bond donor/acceptor counts) make it suitable for inclusion in computational model training sets for quinoxaline-focused QSAR or pharmacophore modeling [1]. The 3-ethyl substitution provides a distinct descriptor profile compared to 3-oxo and 3-aryl analogs, improving model coverage of chemical space. This application is particularly relevant given the established QSAR framework for 3-substituted quinoxaline-2-carbonitriles [2].

Antimicrobial Drug Discovery: Scaffold-Hopping and Resistance Profiling

Quinoxaline derivatives have demonstrated potent antimicrobial activity against drug-resistant bacterial and fungal pathogens [1]. The 3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile scaffold offers a structurally distinct template from clinically explored quinoxaline antimicrobials (which predominantly feature N-oxide or 3-aryl substitution patterns). This scaffold divergence may translate to activity against strains that have developed resistance to first-generation quinoxaline antimicrobial agents, supporting inclusion in resistance-profiling panels and scaffold-hopping campaigns [2].

Quote Request

Request a Quote for 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.